Ethyl 2-[(2-methoxyethyl)amino]-4-[(pyridin-2-ylsulfanyl)methyl]-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-[(2-METHOXYETHYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that features a thiazole ring, a pyridine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[(2-METHOXYETHYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, 2-methoxyethylamine, and pyridine-2-thiol. The reaction conditions often involve controlled temperatures and the use of solvents such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-[(2-METHOXYETHYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(2-METHOXYETHYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2-METHOXYETHYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and pyridine rings play a crucial role in these interactions, facilitating binding through hydrogen bonding or hydrophobic interactions. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
ETHYL 2-[(2-METHOXYETHYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE: can be compared with other thiazole and pyridine derivatives, such as:
Uniqueness: The uniqueness of ETHYL 2-[(2-METHOXYETHYL)AMINO]-4-[(2-PYRIDYLSULFANYL)METHYL]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19N3O3S2 |
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Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 2-(2-methoxyethylamino)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H19N3O3S2/c1-3-21-14(19)13-11(10-22-12-6-4-5-7-16-12)18-15(23-13)17-8-9-20-2/h4-7H,3,8-10H2,1-2H3,(H,17,18) |
InChI Key |
ATBNFINICOGFGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCCOC)CSC2=CC=CC=N2 |
Origin of Product |
United States |
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